Rivipansel (GMI-1070), CAS 927881-99-0, is a highly optimized, synthetic glycomimetic pan-selectin antagonist designed to competitively inhibit E-, P-, and L-selectin binding to their endogenous ligands [1]. Structurally derived from the bioactive conformation of sialyl Lewis X (sLe^x), it incorporates a naphthalene-trisulfonic acid moiety to simultaneously target both the sLe^x and sulfate binding sites on selectin receptors [2]. In preclinical and translational research, Rivipansel serves as a critical benchmark for modulating leukocyte rolling, cellular adhesion, and microvascular occlusion [1]. Its well-characterized pharmacokinetic profile, marked by high aqueous solubility, predictable renal clearance, and a lack of hepatic metabolism, makes it a highly reproducible tool compound for in vivo models of vaso-occlusive crisis and hyperinflammation [3].
Substituting Rivipansel with endogenous ligands like sialyl Lewis X (sLe^x) or target-specific analogs like Uproleselan (GMI-1271) fundamentally alters experimental outcomes in models of systemic cellular adhesion [1]. While sLe^x exhibits weak, millimolar-range affinity for selectins and is rapidly degraded, Rivipansel provides stable, micromolar-range pan-selectin inhibition essential for sustained in vitro and in vivo assays[2]. Conversely, substituting Rivipansel with Uproleselan strictly isolates E-selectin pathways, failing to capture the synergistic P- and L-selectin blockade required to fully uncouple complex red blood cell-leukocyte interactions in acute inflammatory models [3]. Procurement of exact Rivipansel is therefore mandatory for assays requiring simultaneous, multi-selectin antagonism with a strong E-selectin bias.
Rivipansel provides a pan-selectin inhibition profile with a strong bias toward E-selectin (IC50 = 4.3 µM), while maintaining functional blockade of P-selectin (IC50 = 423 µM) and L-selectin (IC50 = 337 µM)[1]. In contrast, the specific inhibitor Uproleselan (GMI-1271) targets E-selectin (IC50 = 1.75 µM) but exhibits negligible P-selectin activity (>10 µM) [2].
| Evidence Dimension | Selectin Binding Affinity (IC50) |
| Target Compound Data | E-selectin: 4.3 µM; P-selectin: 423 µM; L-selectin: 337 µM |
| Comparator Or Baseline | Uproleselan (E-selectin: 1.75 µM; P-selectin: >10 µM; L-selectin: 2.9 µM) |
| Quantified Difference | Rivipansel retains functional P-selectin blockade, whereas Uproleselan is virtually inactive against P-selectin (>10 µM). |
| Conditions | In vitro immobilized selectin chimera ELISA / binding assays |
Researchers needing to block the complete selectin-mediated inflammatory cascade must select Rivipansel over Uproleselan, which only isolates the E-selectin pathway.
In mainstream in vitro flow chamber assays, Rivipansel provides a highly stable competitive blockade compared to the endogenous sialyl Lewis X (sLe^x) carbohydrate[1]. While sLe^x exhibits weak, rapidly dissociating affinity for P-selectin (IC50 = 3.4 mM to 7.8 mM), Rivipansel achieves an IC50 of 423 µM, representing an 8-fold to 18-fold enhancement in binding strength that prevents premature assay degradation [1].
| Evidence Dimension | P-selectin Binding Affinity (IC50) |
| Target Compound Data | 423 µM |
| Comparator Or Baseline | Endogenous sLe^x (3.4 mM - 7.8 mM) |
| Quantified Difference | ~8-fold to 18-fold stronger affinity for Rivipansel |
| Conditions | In vitro competitive binding assays |
Using Rivipansel provides a much stronger, more stable competitive blockade for in vitro adhesion assays than the rapidly dissociating natural ligand.
In intravital microscopy models of sickle cell vaso-occlusion, Rivipansel effectively prevents firm leukocyte adhesion by restoring hemodynamic flow [1]. Compared to vehicle-treated mice where leukocytes rolled at 20.9 ± 1.1 µm/s, Rivipansel administration significantly increased the average leukocyte rolling velocity to 37.8 ± 1.2 µm/s[1].
| Evidence Dimension | Leukocyte Rolling Velocity |
| Target Compound Data | 37.8 ± 1.2 µm/s |
| Comparator Or Baseline | Vehicle/PBS control (20.9 ± 1.1 µm/s) |
| Quantified Difference | 80.8% increase in rolling velocity |
| Conditions | Intravital microscopy of venules in SCD mice post-TNF-α exposure |
This quantitative restoration of hemodynamic flow makes Rivipansel the preferred positive control for in vivo microvascular occlusion studies.
Rivipansel profoundly disrupts heterotypic cellular aggregation, a critical driver of microvascular occlusion [1]. In sickle cell disease models, administration of Rivipansel reduced the number of circulating red blood cells (RBCs) interacting with adherent white blood cells (WBCs) by approximately 93% to 95% compared to untreated controls [1].
| Evidence Dimension | RBC-WBC Interactions |
| Target Compound Data | ~95% reduction in interactions |
| Comparator Or Baseline | Untreated inflamed venules (high interaction rate) |
| Quantified Difference | ~93-95% decrease in RBC capture by adherent leukocytes |
| Conditions | In vivo venule recording 90-150 minutes post-inflammatory trigger |
Validates the compound's utility in specialized flow chamber and intravital microscopy assays measuring heterotypic cellular aggregation.
For in vivo laboratory workflows, Rivipansel offers superior dosing predictability compared to heavily metabolized small molecules [1]. It exhibits a linear pharmacokinetic profile with a predictable half-life of 7–8 hours and is almost exclusively eliminated via renal clearance, with zero in vitro metabolism observed in rat, monkey, or human hepatocytes [1].
| Evidence Dimension | Metabolic Stability / Clearance Pathway |
| Target Compound Data | 0% hepatic metabolism; exclusively renal clearance |
| Comparator Or Baseline | Typical hepatically metabolized small molecule inhibitors |
| Quantified Difference | Eliminates CYP450-mediated metabolic variability in animal models |
| Conditions | In vitro hepatocyte assays and in vivo PK modeling |
Ensures highly reproducible systemic exposure in complex animal models without the confounding variable of hepatic metabolism.
Preferred agent for intravital microscopy studies requiring pan-selectin blockade to reverse RBC-leukocyte-endothelium interactions and restore hemodynamic flow [1].
Utilized as a stable, competitive inhibitor to quantify shear-dependent leukocyte rolling and cellular adhesion dynamics against specific selectin chimeras [1].
Serves as the standard pan-selectin reference compound when evaluating the relative contributions of E-, P-, and L-selectin using novel target-specific antagonists like Uproleselan[2].
Applied in bone marrow stroma co-culture models to investigate selectin-mediated cancer cell adhesion and adhesion-dependent chemotherapy resistance [2].